molecular formula C15H24N4O2S B15120610 3-Tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyridazine

3-Tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyridazine

Katalognummer: B15120610
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: SLCMWMGWSUGXSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyridazine is a complex organic compound that features a tert-butyl group, a cyclopropanesulfonyl group, and a piperazinyl group attached to a pyridazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyridazine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.

    Attachment of the Piperazinyl Group: The piperazinyl group is introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

3-Tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Wissenschaftliche Forschungsanwendungen

3-Tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyridazine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.

    Biological Studies: It can be used in studies involving enzyme inhibition, receptor binding, and other biochemical assays.

Wirkmechanismus

The mechanism of action of 3-Tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyridazine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(6-Amino-3-pyridyl)-1-Boc-piperazine: Used as an intermediate in organic synthesis.

    tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: Another compound with a similar piperazine and pyridazine structure.

Uniqueness

3-Tert-butyl-6-[4-(cyclopropanesulfonyl)piperazin-1-yl]pyridazine is unique due to the presence of the cyclopropanesulfonyl group, which imparts specific chemical and physical properties that are not found in similar compounds. This uniqueness makes it valuable for specialized applications in various fields.

Eigenschaften

Molekularformel

C15H24N4O2S

Molekulargewicht

324.4 g/mol

IUPAC-Name

3-tert-butyl-6-(4-cyclopropylsulfonylpiperazin-1-yl)pyridazine

InChI

InChI=1S/C15H24N4O2S/c1-15(2,3)13-6-7-14(17-16-13)18-8-10-19(11-9-18)22(20,21)12-4-5-12/h6-7,12H,4-5,8-11H2,1-3H3

InChI-Schlüssel

SLCMWMGWSUGXSE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=NN=C(C=C1)N2CCN(CC2)S(=O)(=O)C3CC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.